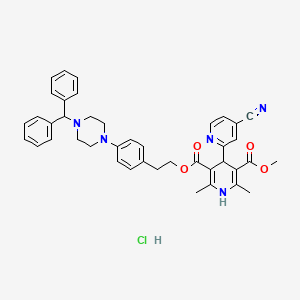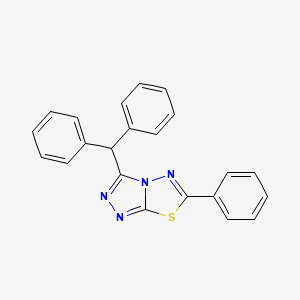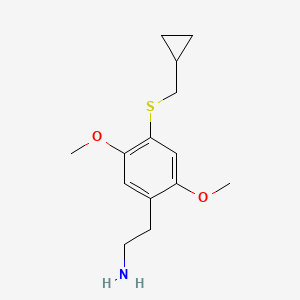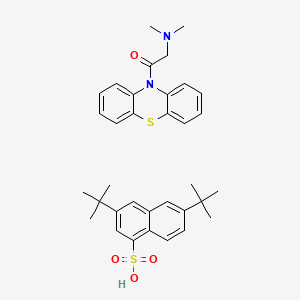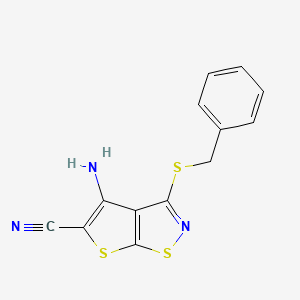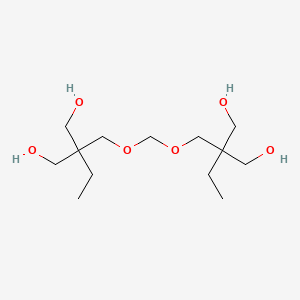
2,2'-(Methylenebis(oxymethylene))bis(2-ethyl-1,3-propanediol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Methylenebis(oxymethylene))bis(2-ethyl-1,3-propanediol) is a chemical compound with the molecular formula C₁₃H₂₈O₆. It is known for its unique structure, which includes two 2-ethyl-1,3-propanediol units connected by a methylenebis(oxymethylene) bridge. This compound is used in various industrial applications due to its chemical properties.
Vorbereitungsmethoden
The synthesis of 2,2’-(Methylenebis(oxymethylene))bis(2-ethyl-1,3-propanediol) typically involves the reaction of 2-ethyl-1,3-propanediol with formaldehyde under specific conditions. The reaction is catalyzed by an acid or base, and the product is purified through distillation or recrystallization. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
2,2’-(Methylenebis(oxymethylene))bis(2-ethyl-1,3-propanediol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2’-(Methylenebis(oxymethylene))bis(2-ethyl-1,3-propanediol) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies.
Medicine: This compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is used in the production of polymers, resins, and other materials due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2,2’-(Methylenebis(oxymethylene))bis(2-ethyl-1,3-propanediol) involves its interaction with various molecular targets. It can form hydrogen bonds with other molecules, facilitating reactions and interactions. The pathways involved depend on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,2’-(Methylenebis(oxymethylene))bis(2-ethyl-1,3-propanediol) include:
2-Methyl-1,3-propanediol: A similar diol with different substituents.
Trimethylolpropane: Another triol used in similar applications.
2,2’-[Methylenebis(oxymethylene)]bis[2-ethylpropane-1,3-diol]: A closely related compound with slight structural variations. The uniqueness of 2,2’-(Methylenebis(oxymethylene))bis(2-ethyl-1,3-propanediol) lies in its specific structure, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
93983-16-5 |
|---|---|
Molekularformel |
C13H28O6 |
Molekulargewicht |
280.36 g/mol |
IUPAC-Name |
2-[2,2-bis(hydroxymethyl)butoxymethoxymethyl]-2-ethylpropane-1,3-diol |
InChI |
InChI=1S/C13H28O6/c1-3-12(5-14,6-15)9-18-11-19-10-13(4-2,7-16)8-17/h14-17H,3-11H2,1-2H3 |
InChI-Schlüssel |
RUGYGRQBRINGQW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CO)(CO)COCOCC(CC)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


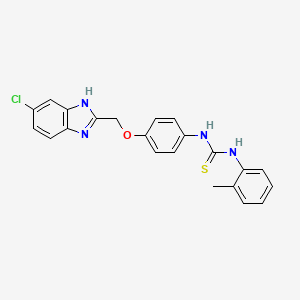


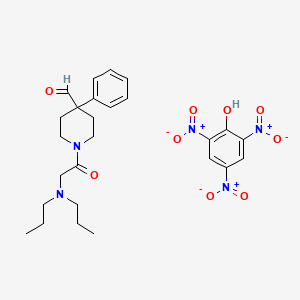
![6-[3-[3-[3-(5,11-dioxoindeno[1,2-c]isoquinolin-6-yl)propylamino]propylamino]propyl]indeno[1,2-c]isoquinoline-5,11-dione](/img/structure/B12728373.png)
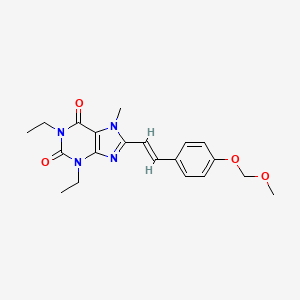
![8-(4-methoxyphenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12728382.png)
